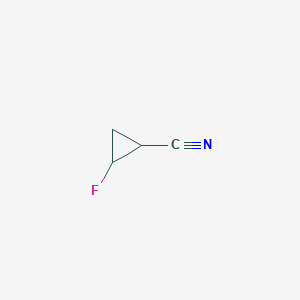
trans-2-Fluorocyclopropanecarbonitrile
Vue d'ensemble
Description
trans-2-Fluorocyclopropanecarbonitrile: is a fluorinated organic compound with the molecular formula C₄H₄FN. It is characterized by a cyclopropane ring substituted with a fluorine atom and a nitrile group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-Fluorocyclopropanecarbonitrile typically involves the cyclopropanation of an appropriate precursor, followed by fluorination and nitrile formation. One common method involves the reaction of a suitable alkene with a fluorinating agent and a nitrile source under controlled conditions. For example, the reaction of an alkene with diethylaminosulfur trifluoride (DAST) and a nitrile source can yield this compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using specialized equipment to ensure safety and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions: trans-2-Fluorocyclopropanecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a catalyst are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium cyanide (KCN).
Major Products Formed:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Primary amines and other reduced forms.
Substitution: Various substituted cyclopropane derivatives.
Applications De Recherche Scientifique
Chemistry: trans-2-Fluorocyclopropanecarbonitrile is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The presence of fluorine can enhance the metabolic stability and bioavailability of drug candidates .
Industry: The compound is used in the development of advanced materials, including fluorinated polymers and other specialty chemicals. Its unique properties make it suitable for applications requiring chemical resistance and thermal stability .
Mécanisme D'action
The mechanism of action of trans-2-Fluorocyclopropanecarbonitrile involves its interaction with specific molecular targets and pathways. The fluorine atom can influence the electronic properties of the compound, affecting its reactivity and interactions with biological molecules. The nitrile group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity .
Comparaison Avec Des Composés Similaires
- cis-2-Fluorocyclopropanecarbonitrile
- 2-Fluorocyclopropanecarbonitrile
- 2-Chlorocyclopropanecarbonitrile
Comparison: trans-2-Fluorocyclopropanecarbonitrile is unique due to the trans configuration of its substituents, which can influence its chemical reactivity and physical properties. Compared to its cis isomer, the trans configuration may result in different steric and electronic effects, impacting its behavior in chemical reactions and biological systems .
Propriétés
IUPAC Name |
2-fluorocyclopropane-1-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4FN/c5-4-1-3(4)2-6/h3-4H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWUDEALSRGHQIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1F)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
85.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-(4-Methoxy-phenyl)-5-methyl-isoxazol-4-yl]-ethanone](/img/structure/B3245571.png)







![2-ethoxy-N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)benzene-1-sulfonamide](/img/structure/B3245622.png)


![4-[(2-Methylbenzimidazol-1-yl)methyl]benzoic acid](/img/structure/B3245641.png)


